molecular formula C15H20N4O2S B2486722 4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol CAS No. 691385-15-6

4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2486722
CAS No.: 691385-15-6
M. Wt: 320.41
InChI Key: QWCSJVXSSAXSAP-LICLKQGHSA-N
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Description

4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H20N4O2S and its molecular weight is 320.41. The purity is usually 95%.
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Scientific Research Applications

Antifungal Properties

Research on derivatives of 4-amino-5-substituent-1,2,4-triazole-3-thione, closely related to the chemical , has demonstrated notable antifungal activities. For instance, a study by Wu et al. (2019) found that these compounds exhibit varying degrees of in vitro antifungal activities against plant fungi. Specifically, one of the compounds showed significant efficacy against Wheat gibberella, even more effective than Fluconazole (Wu et al., 2019).

Structural and Chemical Analysis

Research by Wu et al. (2001) on a derivative of 4-amino-5-methyl-1,2,4-triazole-3-thione revealed interesting structural properties. The study found that the compound presents in a thioketone form with a nearly planar triazole ring, showcasing weak intramolecular and intermolecular hydrogen bonds (Wu et al., 2001).

Antimicrobial Activities

4-Substituted benzylideneamino-5-[3(5)-methyl-5(3)-phenyl-1H-1-pyrazolyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives, which are structurally similar, were synthesized and tested by Dogan et al. (1997). The study indicated notable antibacterial activity against Gram-positive bacteria, underlining the antimicrobial potential of this chemical class (Dogan et al., 1997).

Antibacterial and Antitubercular Activity

A series of 2-((arylamino)methyl)-5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-thione derivatives were evaluated for their antibacterial and antifungal properties by Godhani et al. (2015). The compounds exhibited promising antibacterial activity against selected bacteria and antifungal activity against fungal pathogens. Additionally, some compounds displayed antitubercular activity against Mycobacterium tuberculosis (Godhani et al., 2015).

Corrosion Inhibition

Al-amiery et al. (2020) studied the corrosion inhibition properties of 4-amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH) for mild steel in corrosive environments. The compound demonstrated excellent efficiency in preventing mild steel corrosion, with adsorption data aligning well with a Langmuir isotherm model (Al-amiery et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the literature. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Properties

IUPAC Name

4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-3-4-5-8-21-13-7-6-12(9-14(13)20-2)10-17-19-11-16-18-15(19)22/h6-7,9-11H,3-5,8H2,1-2H3,(H,18,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCSJVXSSAXSAP-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=NN2C=NNC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=N/N2C=NNC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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